4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-6-9-17(10-7-15)28(25,26)22-16-8-5-14-3-1-11-23(18(14)13-16)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRJJXRXQAQHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Furan-2-Carbonyl Group: This step involves the acylation of the tetrahydroquinoline core with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets. Notably:
- Antimicrobial Activity : The sulfonamide group is known for mimicking para-aminobenzoic acid (PABA), which can inhibit dihydropteroate synthase in bacteria, leading to antibacterial effects. Studies have shown that related sulfonamide compounds exhibit significant antimicrobial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Cancer Research : The tetrahydroquinoline scaffold has been explored for its anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse reactivity:
- Synthesis Pathways : The synthesis typically involves multiple steps starting from readily available precursors. A common route includes:
- Formation of the tetrahydroquinoline core via the Pictet-Spengler reaction.
- Acylation with furan-2-carbonyl chloride.
- Reaction with 4-chlorobenzenesulfonyl chloride to yield the final sulfonamide .
Material Science
The unique functional groups of this compound may impart interesting properties to materials, making it useful in developing new materials with specific characteristics:
- Polymer Chemistry : The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties.
- Nanotechnology : The compound's structure may facilitate interactions with nanoparticles, potentially leading to applications in drug delivery systems or sensors.
Antimicrobial Studies
A study on related compounds demonstrated that derivatives of tetrahydroquinoline exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to the target molecule showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .
Cancer Cell Proliferation Inhibition
Research has indicated that certain tetrahydroquinoline derivatives can inhibit cancer cell proliferation effectively. In vitro studies revealed that these compounds could induce apoptosis in various cancer cell lines through caspase activation pathways .
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can inhibit the enzyme dihydropteroate synthase in bacteria, leading to antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog with Thiophene-2-Carbonyl Substitution
A closely related compound, 4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (), replaces the furan-2-carbonyl group with a thiophene-2-carbonyl moiety. Key differences include:
- Electronic Properties : Thiophene’s sulfur atom is less electronegative than furan’s oxygen, leading to enhanced electron density in the aromatic ring. This may improve π-π stacking interactions in hydrophobic binding pockets.
- Metabolic Stability : Thiophene’s larger atomic radius and lower electronegativity may alter susceptibility to oxidative metabolism, extending half-life .
Core Structure Variation: Tetrahydroisoquinoline Derivatives
The compound N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () substitutes the tetrahydroquinoline core with a tetrahydroisoquinoline system. Key distinctions:
- Substituent Effects : The 2-fluorophenyl and cyclopropylethyl groups introduce steric bulk and fluorine-specific interactions (e.g., dipole-dipole, halogen bonding), which may enhance selectivity for hydrophobic enzyme pockets.
- Synthetic Complexity : The trifluoroacetyl group in ’s compound requires additional steps for introduction, compared to the straightforward acylation of furan-2-carbonyl chloride in the target compound .
Sulfonamide Substituent Variations
- 4-Chlorophenyl vs. 2-Fluorophenyl : The 4-chloro substituent in the target compound provides a stronger electron-withdrawing effect than 2-fluoro, increasing the sulfonamide’s acidity (lower pKa) and enhancing hydrogen-bonding capacity.
- Cyclopropylethyl Group : ’s compound includes a cyclopropylethyl side chain, which adds steric bulk and may improve metabolic stability by shielding labile sites from enzymatic degradation .
Data Table: Structural and Theoretical Comparison
Research Findings and Implications
Acyl Group Impact : Furan-2-carbonyl derivatives balance polarity and aromatic interactions, making them suitable for targets requiring moderate lipophilicity. Thiophene analogs, while more lipophilic, risk off-target binding in highly hydrophobic environments .
Core Flexibility: The tetrahydroquinoline core offers conformational adaptability, whereas tetrahydroisoquinoline’s rigidity may improve selectivity but reduce binding versatility .
Sulfonamide Acidity : The 4-chlorophenyl group’s electron-withdrawing effect enhances sulfonamide acidity, favoring interactions with basic residues in enzymatic active sites.
Biological Activity
4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of recent research findings, including structure-activity relationships (SAR), case studies, and experimental data.
Chemical Structure
The compound's structure includes:
- A benzene sulfonamide core.
- A furan-2-carbonyl moiety.
- A tetrahydroquinoline ring system.
These structural features contribute to its diverse biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are detailed findings from recent studies:
Antimicrobial Activity
Studies have demonstrated that derivatives of sulfonamides, including this compound, possess significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase (DHPS).
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | DHPS | Effective against Staphylococcus aureus and Escherichia coli |
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (lung cancer) | 0.5 | Induces apoptosis via caspase activation | |
| SGC-7901 (gastric cancer) | 0.3 | Inhibits tubulin polymerization |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan and tetrahydroquinoline moieties have been explored to enhance potency and selectivity.
Key Findings in SAR Studies
- Substitution Effects : The introduction of electron-withdrawing groups on the benzene ring significantly enhances the binding affinity to target proteins.
- Furan Moiety : Variations in the furan substituents affect both solubility and bioavailability.
- Tetrahydroquinoline Modifications : Alterations in the tetrahydroquinoline structure can lead to improved anticancer activity by enhancing interactions with microtubules.
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results indicated that it effectively reduced cell viability in a dose-dependent manner.
Case Study 2: Antimicrobial Testing
A disk diffusion method was employed to evaluate antimicrobial efficacy against various pathogens. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?
- Methodology : The compound is typically synthesized via intramolecular cyclization, leveraging sulfonylation and acylation reactions. For example, analogous tetrahydroquinoline sulfonamide derivatives are prepared by reacting tetrahydroquinoline intermediates with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). Subsequent furan-2-carbonyl incorporation is achieved via amide coupling using activating agents like EDCI/HOBt .
- Key Characterization : Post-synthesis, structural confirmation requires H NMR (to verify aromatic protons and tetrahydroquinoline ring geometry), C NMR (to confirm carbonyl and sulfonamide groups), and HRMS (to validate molecular weight). IR spectroscopy further corroborates functional groups (e.g., S=O stretching at ~1350–1150 cm) .
Q. How is crystallographic data refined for this compound, particularly in cases of twinning or disorder?
- Methodology : SHELXL is widely used for small-molecule refinement. For disordered regions (e.g., flexible tetrahydroquinoline or furan moieties), PART commands in SHELXL partition electron density into discrete components. Twinning is addressed using the TWIN/BASF commands, with HKLF5 data format for integration. High-resolution data (>1.0 Å) improves refinement accuracy .
Advanced Questions
Q. What strategies resolve contradictions in pharmacological activity data across studies?
- Methodology :
Dose-Response Analysis : Validate bioactivity thresholds using standardized assays (e.g., IC determination in enzyme inhibition studies).
Structural-Activity Relationship (SAR) : Compare derivatives (e.g., substituent variations on the benzene-sulfonamide or tetrahydroquinoline ring) to isolate pharmacophoric features. For instance, chloro-substituted benzenesulfonamides often enhance target binding affinity .
Orthogonal Assays : Confirm activity via multiple methods (e.g., SPR for binding kinetics alongside cell-based assays) to rule out assay-specific artifacts .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., carbonic anhydrase or kinase enzymes). Focus on optimizing hydrogen bonds with sulfonamide S=O and chloro-phenyl groups.
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 metabolism. Substituents like trifluoromethyl (electron-withdrawing) may enhance metabolic stability .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes to assess conformational stability over time (e.g., 100 ns simulations in GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
